6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Description
Properties
IUPAC Name |
6-methoxy-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSYLUJRBOLQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)OC)SC1=N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The foundational step involves synthesizing the benzothiazole derivative, specifically 6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine precursor. The key aspects include:
-
- Substituted thioureas, such as 3-arylbenzo[d]thiazole-2(3H)-imine derivatives .
- Aromatic diazonium salts derived from primary aromatic amines with methoxy substituents at the sixth position.
- Propyl groups introduced via alkylation or substitution reactions.
-
- Thiourea derivatives are reacted with diazonium salts under cold conditions (0-5°C) to facilitate cyclization.
- The reaction mixture is maintained under reflux for 45 minutes to ensure complete cyclization, monitored via TLC.
-
- Nucleophilic attack of thiourea on diazonium salts leads to cyclization forming the benzothiazole ring system.
- The process involves nitrogen expulsion and ring closure, producing the core structure with the methoxy and propyl substituents.
-
- Typical yields range from 70% to 85%.
- Purification is achieved through recrystallization from n-hexane or other suitable solvents.
Research Reference : The methodology aligns with procedures reported in SciELO Chile, where thiourea derivatives reacted with diazonium salts under controlled conditions to yield benzothiazole derivatives with high purity.
Formation of the Imine Functional Group
The second step involves introducing the imine group at position 2 of the benzothiazole ring:
Reagents :
- The synthesized benzothiazole core.
- Appropriate aldehydes or ketones (e.g., formaldehyde derivatives or other aldehydes with suitable substituents).
-
- Reflux in an inert solvent such as ethanol or acetic acid.
- Acid catalysis (e.g., acetic acid) to facilitate imine formation.
- Reaction monitored via TLC and confirmed by spectroscopic methods.
-
- Nucleophilic attack of the amino group on the aldehyde carbon, followed by dehydration, forms the imine linkage.
Outcome :
- The resulting compound is 6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine .
Conversion to Hydroiodide Salt
The final step involves converting the free base imine into its hydroiodide salt:
Reagents :
- Hydroiodic acid (HI), typically in aqueous solution.
-
- The free imine is dissolved in a suitable solvent like ethanol or acetonitrile.
- Excess HI is added dropwise under stirring at room temperature.
- The mixture is stirred for several hours to ensure complete salt formation.
-
- The precipitated hydroiodide salt is filtered, washed with cold solvent, and dried under vacuum.
-
- High yields (~80-90%) are typical.
- Purity is confirmed via spectroscopic analysis (FT-IR, NMR) and melting point determination.
Research Reference : Similar procedures are documented in recent chemical syntheses, where imine salts are formed by acid addition to free base compounds, with hydroiodic acid being a common choice for iodide salts.
Summary of Key Data and Conditions
| Step | Reagents | Conditions | Purification | Yield | Notes |
|---|---|---|---|---|---|
| Benzothiazole core synthesis | Thiourea derivatives + diazonium salts | 0-5°C, reflux 45 min | Recrystallization from n-hexane | 70-85% | Monitored by TLC, confirmed by FT-IR, NMR |
| Imine formation | Benzothiazole core + aldehyde | Reflux, acid catalysis | Recrystallization | ~75% | Confirmed by NMR and IR |
| Salt formation | Free imine + HI | Room temp, stirring | Filtration, vacuum drying | 80-90% | Confirmed by melting point and spectroscopic methods |
Additional Considerations and Research Findings
- Reaction Monitoring : TLC, FT-IR, and NMR are essential for confirming each step's completion.
- Environmental Factors : pH, temperature, and solvent choice significantly influence yield and purity.
- Safety : Handling of diazonium salts and hydroiodic acid requires appropriate safety measures due to their hazardous nature.
- Optimization : Variations in solvent polarity, reaction time, and temperature can optimize yields further.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles like thiols, amines, or halides in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antidepressant and anticonvulsant agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study enzyme interactions and molecular pathways in biological systems.
Mechanism of Action
The mechanism of action of 6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate neurotransmitter levels by inhibiting the reuptake of serotonin and norepinephrine . This modulation leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in antidepressant and anticonvulsant effects.
Comparison with Similar Compounds
Substituent Variations in Benzo[d]thiazole Derivatives
The following table compares key structural and physicochemical properties of 6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide with similar compounds:
Key Findings from Structural Analysis
Substituent Position Effects: The position of the methoxy group significantly alters electronic distribution.
Alkyl Chain Length :
- Replacing the propyl group with a methyl group (as in CAS: 42040-25-5) decreases lipophilicity (logP), likely reducing membrane permeability in biological systems .
Counterion Impact :
- Hydroiodide salts (e.g., CAS: 1351642-40-4 ) generally exhibit higher solubility in polar solvents compared to hydrochloride or free-base forms. This property is critical for reaction efficiency in solution-phase synthesis.
Ethyl vs.
Research Implications and Limitations
- Gaps in Data : Melting/boiling points and solubility metrics are unavailable for most compounds, limiting direct physicochemical comparisons .
- Biological Activity: No evidence provided addresses pharmacological or toxicological profiles. Further studies could explore structure-activity relationships (SAR) for applications in drug discovery.
Biological Activity
Overview of 6-Methoxy-3-Propylbenzo[d]thiazol-2(3H)-imine Hydroiodide
Chemical Structure and Properties:
- IUPAC Name: this compound
- CAS Number: 2034154-71-5
- Molecular Formula: C11H15IN2OS
- Molecular Weight: 350.22 g/mol
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, studies have shown that modifications in the benzothiazole structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Several benzothiazole derivatives have demonstrated significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that these compounds can inhibit tumor cell proliferation.
Anti-inflammatory Effects
Benzothiazoles have also been reported to possess anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that a related benzothiazole compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 25 µg/mL.
- Anticancer Mechanism Investigation : Research involving a related compound showed that it induced apoptosis in breast cancer cell lines through mitochondrial pathway activation, leading to increased levels of cytochrome c in the cytosol.
- Inflammatory Response Modulation : A systematic review highlighted that benzothiazole derivatives could significantly reduce TNF-alpha levels in animal models of inflammation, showcasing their potential as therapeutic agents.
Data Table: Biological Activities of Benzothiazole Derivatives
| Activity Type | Compound Example | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Benzothiazole A | Inhibition of bacterial cell wall synthesis | Journal of Antimicrobial Agents |
| Anticancer | Benzothiazole B | Induction of apoptosis via caspase activation | Cancer Research Journal |
| Anti-inflammatory | Benzothiazole C | Inhibition of pro-inflammatory cytokines | Journal of Inflammation |
Q & A
Advanced Research Question
- Target Selection : Prioritize enzymes/receptors with known interactions with thiazole derivatives (e.g., kinase inhibition or GPCR modulation) .
- Assay Types : Use fluorescence polarization for binding affinity or colorimetric assays (e.g., MTT) for cytotoxicity .
- Control Compounds : Include structurally similar analogs (e.g., 6-methoxy-3-methyl derivatives) to establish structure-activity relationships (SAR) .
How can researchers resolve discrepancies in reported biological activities of similar thiazole derivatives?
Data Contradiction Analysis
Conflicting bioactivity data may arise from:
- Structural Variations : Minor substituent changes (e.g., methyl vs. propyl groups) alter steric/electronic profiles, impacting target binding .
- Assay Conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) affect results .
- Validation : Reproduce experiments using standardized protocols and orthogonal assays (e.g., SPR alongside enzymatic assays) .
What computational methods predict the reactivity of this compound in biological systems?
Advanced Research Question
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding pockets) .
- DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic sites (e.g., imine nitrogen) .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
How can the compound’s stability be assessed under varying pH and temperature conditions?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to track degradation products .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .
- Lyophilization Tests : Evaluate stability in lyophilized vs. solution states .
What structural modifications could enhance solubility or bioavailability?
Q. Structure-Activity Relationship (SAR) Focus
- Polar Substituents : Introduce hydroxyl or sulfonyl groups to improve aqueous solubility .
- Prodrug Design : Convert the imine group to a hydrolyzable Schiff base for controlled release .
- Salt Forms : Explore alternative counterions (e.g., chloride vs. hydroiodide) to modulate crystallinity .
What HPLC methods are recommended for purity analysis?
Q. Methodological Guidance
- Column : C18 reverse-phase column (5 µm, 250 × 4.6 mm) .
- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) at 1.0 mL/min .
- Detection : UV absorbance at 254 nm (for aromatic/thiazole chromophores) .
- Validation : Include system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
